[4-(Diethylphosphorothioyl)butyl](diphenyl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It contains a phosphine sulfide group, which is known for its unique chemical properties and applications in various fields. The compound’s structure includes a combination of diethylphosphorothioyl and diphenyl groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane typically involves multiple steps, including the reaction of diethylphosphorothioyl chloride with butyl lithium, followed by the introduction of diphenylphosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature is usually maintained at low levels to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine sulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various chemical processes.
Scientific Research Applications
Chemistry
In chemistry, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its interactions with enzymes and proteins are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and molecular targets makes it a subject of study in pharmacology and medicinal chemistry.
Industry
Industrially, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used in the synthesis of advanced materials and specialty chemicals. Its role in the production of polymers and other high-performance materials is noteworthy.
Mechanism of Action
The mechanism of action of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
[4-(Diethylphosphinothioyl)butyl]diphenylphosphine: Similar in structure but with different substituents.
Diphenylphosphine sulfide: Shares the diphenylphosphine sulfide group but lacks the butyl and diethylphosphorothioyl groups.
Diethylphosphorothioyl chloride: A precursor in the synthesis of the compound.
Uniqueness
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is unique due to its combination of diethylphosphorothioyl and diphenyl groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metals and interact with biological molecules sets it apart from similar compounds.
Properties
CAS No. |
89807-25-0 |
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Molecular Formula |
C20H28P2S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-diethylphosphinothioylbutyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H28P2S2/c1-3-21(23,4-2)17-11-12-18-22(24,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI Key |
LEVFFUNIYJYTBM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)CCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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